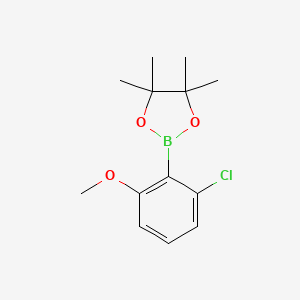

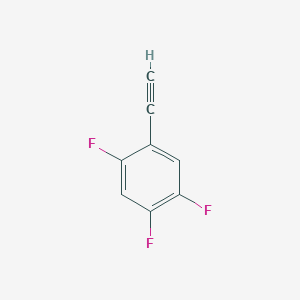

1-Ethynyl-2,4,5-trifluorobenzene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Flame Retardants and Environmental Occurrence

Novel brominated flame retardants (NBFRs), which may include compounds structurally similar to 1-Ethynyl-2,4,5-trifluorobenzene, are increasingly used due to their efficacy in reducing fire hazards. Research emphasizes the need for further studies on their occurrence, environmental fate, and toxicity due to their widespread application and potential environmental and health risks. This highlights a gap in our understanding of many NBFRs, pointing to the importance of developing optimized analytical methods for these compounds and investigating their effects on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Luminescent Materials for Sensing Applications

Luminescent micelles incorporating various luminescent tags, potentially involving compounds like this compound, have been identified as efficient probes for detecting toxic and hazardous materials. These nano-structured materials are desirable for their ability to sense specific analytes due to their amphiphilic nature and well-defined geometry. This application is especially relevant for the detection of nitroaromatic and nitramine explosives, suggesting that this compound could find utility in the design of next-generation smart nanomaterials for forensic and security purposes (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Advanced Oxidation Processes

The degradation of pollutants such as acetaminophen in aquatic environments using advanced oxidation processes (AOPs) is another area of interest. Research in this field involves understanding the kinetics, mechanisms, and by-products of AOPs, with implications for the environmental safety and efficacy of water treatment processes. This suggests that compounds structurally related to this compound could play a role in enhancing the degradation of persistent organic pollutants, highlighting the importance of further investigation into their potential applications and environmental impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biochemische Analyse

Biochemical Properties

1-Ethynyl-2,4,5-trifluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s ethynyl group can participate in covalent bonding with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Studies have shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell membrane proteins can alter membrane fluidity and permeability, impacting nutrient and ion transport. In cancer cell lines, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The ethynyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The trifluoromethyl groups can enhance the compound’s binding affinity to hydrophobic regions of proteins, stabilizing the enzyme-inhibitor complex. This compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing substrate access and subsequent metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of enzyme activity and alterations in cellular metabolism. In vivo studies have indicated that the compound can accumulate in tissues over time, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the inhibition of essential metabolic enzymes. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can be metabolized to reactive intermediates that can covalently bind to proteins and DNA, leading to potential toxic effects. Additionally, the compound’s metabolism can affect the levels of endogenous metabolites, altering metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its intracellular localization. The distribution of this compound can vary depending on tissue type, with higher accumulation observed in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the mitochondria, where it can affect oxidative phosphorylation. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its activity and function .

Eigenschaften

IUPAC Name |

1-ethynyl-2,4,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSHMVIJBUJEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)

![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)